(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol
Description
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol |
InChI |
InChI=1S/C12H19NO/c1-9(2)12(14)8-11(13)10-6-4-3-5-7-10/h3-7,9,11-12,14H,8,13H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
VYLKGQFTFHOBKI-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)[C@H](C[C@@H](C1=CC=CC=C1)N)O |
Canonical SMILES |
CC(C)C(CC(C1=CC=CC=C1)N)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Multi-Step Organic Synthesis
The synthesis of (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol generally follows a multi-step approach involving:
- Construction of the pentanol backbone with the phenyl substituent.
- Introduction of the amino group at the 3-position with stereocontrol.
- Installation of the methyl group at the 4-position.
- Control of stereochemistry at carbons 1 and 3 to achieve the (1S,3S) configuration.
Typical synthetic routes include:
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of chiral intermediate | Use of chiral auxiliaries or catalysts | Ensures stereochemical control |
| 2 | Amination at C-3 | Reductive amination or nucleophilic substitution | Stereoselective introduction of amino group |
| 3 | Methylation at C-4 | Alkylation or methyl transfer reagents | Regioselective methyl group installation |
| 4 | Protection/Deprotection | Boc or other protecting groups | Protect amino or hydroxyl groups during synthesis |
| 5 | Purification | Chromatography (silica gel flash) | Isolation of pure stereoisomer |
This approach is supported by experimental data showing high diastereoselectivity and enantiomeric purity, often confirmed by chiral HPLC and NMR analysis.
Specific Synthetic Example: Reductive Amination Route
A representative method involves the reductive amination of a chiral hydroxy ketone intermediate:
- Starting from a chiral hydroxy ketone bearing the phenyl and methyl substituents.
- Reaction with ammonia or an amine source under reductive conditions using sodium triacetoxyborohydride or similar mild reducing agents.
- The reaction is typically conducted in dichloromethane at room temperature.
- The product is purified by chromatography to afford the (1S,3S) amino alcohol with high stereoselectivity.
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Dichloromethane | Good solubility and reaction control |
| Reducing agent | Sodium triacetoxyborohydride | Mild, selective reduction |
| Temperature | 20 °C (room temperature) | Optimal for stereoselectivity |
| Reaction time | Overnight (12-24 h) | Complete conversion |
| Yield | Moderate to high (typically >70%) | Efficient synthesis |
This method is widely used for preparing chiral amino alcohols due to its operational simplicity and stereochemical fidelity.
Protection and Deprotection Strategies
To prevent side reactions and improve yields, protecting groups such as tert-butoxycarbonyl (Boc) are employed on the amino group during intermediate steps:
- Boc protection is introduced using Boc-anhydride in dichloromethane with triethylamine at 0–20 °C.
- The Boc-protected intermediate is stable and can be purified easily.
- Deprotection is achieved by treatment with hydrogen chloride in 1,4-dioxane at room temperature for 2 hours.
- This sequence allows for clean conversion to the free amino alcohol without racemization.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Boc protection | Boc-anhydride, TEA | 0–20 °C, 1.5 h | 84% | High yield, clean reaction |
| Boc deprotection | HCl in 1,4-dioxane | 20 °C, 2 h | Quantitative | Mild conditions, preserves stereochemistry |
These steps are critical for maintaining the stereochemical integrity of the compound during synthesis.
Alternative Approaches: Mannich-Type Reactions
Mannich reactions involving chiral imines and aldehydes have been reported to construct amino alcohol frameworks with high stereoselectivity:
- The reaction is conducted at low temperatures (e.g., -60 °C) to enhance diastereoselectivity.
- Chiral catalysts or auxiliaries are used to direct the formation of the (1S,3S) stereoisomer.
- The crude product is purified by silica gel chromatography.
- Diastereomeric ratios and enantiomeric excess are determined by ^1H-NMR and chiral HPLC.
This method provides an alternative route to the amino alcohol with good yields (70–80%) and excellent stereochemical control.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The stereochemical purity of (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol is routinely confirmed by chiral HPLC using Daicel Chiralpak IC columns with hexane/isopropanol mobile phases.
- ^1H-NMR analysis of crude and purified products confirms diastereomeric ratios and the absence of racemization.
- The compound exhibits a predicted boiling point of approximately 322.5 °C and a density near 1.012 g/cm³, consistent with its molecular structure.
- The pKa of the amino group is estimated at 14.17, indicating basicity suitable for amine chemistry.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the hydroxyl group, converting it into a hydrocarbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomeric Comparison: (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol
The (1R,3S)-isomer shares the same molecular formula (C₁₁H₁₇NO) and substituents as the target compound but differs in configuration at carbon 1 (R instead of S). This stereochemical variation can significantly alter physicochemical properties, such as:
- Solubility : Diastereomers often exhibit divergent solubility profiles due to differences in crystal packing and hydrogen-bonding networks.
- Biological Activity : Stereochemistry critically impacts receptor binding; the (1R,3S)-isomer may show reduced affinity for targets preferring the (1S,3S)-form.
This isomer is commercially available from three suppliers, highlighting its relevance in synthetic chemistry .
Functional Group Variation: (2S,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol
This analog replaces the phenyl group with a trifluoromethyl (-CF₃) moiety and shifts the hydroxyl group to position 2. Key distinctions include:
- Electron-Withdrawing Effects : The -CF₃ group enhances metabolic stability but reduces hydrophobicity compared to the phenyl group.
- Molecular Weight : At 171.16 g/mol, it is lighter than the target compound (~179.26 g/mol) despite fluorine’s atomic mass, due to fewer carbon atoms.
- Applications : Its commercial availability (American Elements) suggests industrial use in fluorinated drug candidates or agrochemicals .
Data Tables
Table 1. Structural and Physical Properties
*Calculated molecular weight based on formula.
Table 2. Commercial and Research Relevance
Research Findings and Pharmacological Implications
- Stereochemical Influence : The (1R,3S)-isomer’s commercial availability underscores its utility in exploring structure-activity relationships (SAR) for chiral drugs. Its divergent configuration may serve as a negative control in binding assays .
- Its lower molecular weight may facilitate blood-brain barrier penetration, relevant to CNS drug design .
Biological Activity
(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol, often referred to as a chiral amino alcohol, has garnered attention in pharmacology due to its potential therapeutic applications. This compound's biological activity encompasses a range of pharmacological effects, including neuropharmacological, analgesic, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The molecular structure of (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol features a chiral center that contributes to its biological activity. The compound's configuration is critical for its interaction with biological targets, influencing its efficacy and safety profile.
Neuropharmacological Effects
Research indicates that (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol exhibits significant neuropharmacological activity. In various animal models, the compound demonstrated potential antidepressant and anxiolytic effects. For instance, in forced swim tests (FST) and tail suspension tests (TST), it significantly reduced immobility time, suggesting an antidepressant-like effect.
Analgesic Activity
The analgesic properties of this compound have been evaluated through several assays. In formalin-induced licking tests and acetic acid-induced writhing tests, (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol exhibited dose-dependent analgesic effects. The compound's ability to inhibit pain responses indicates its potential as a non-opioid analgesic agent.
Anti-inflammatory Properties
In vitro studies have shown that (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol possesses anti-inflammatory properties. It was found to inhibit protein denaturation and reduce inflammatory markers in cell cultures. The inhibition percentage was notable at higher concentrations, indicating a strong anti-inflammatory capacity.
Data Tables
| Biological Activity | Assay Type | Results |
|---|---|---|
| Neuropharmacological | FST/TST | Reduced immobility time |
| Analgesic | Formalin test | Dose-dependent inhibition |
| Anti-inflammatory | Protein denaturation assay | 77.17% inhibition at 500 μg/mL |
Case Study 1: Antidepressant Effects
In a study involving chronic mild stress models in rats, administration of (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol resulted in significant behavioral improvements compared to control groups. The compound's mechanism appears linked to modulation of serotonin levels in the brain.
Case Study 2: Analgesic Efficacy
A clinical trial assessing the efficacy of (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol in patients with chronic pain showed promising results. Patients reported a marked reduction in pain scores after treatment with the compound over four weeks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
